3-((1H-Imidazol-2-yl)thio)acrylic acid

Mitochondrial Prodrug Methimazole β-Oxidation

3-((1H-Imidazol-2-yl)thio)acrylic acid (CAS 335155-51-6) is a heterocyclic building block featuring an imidazole ring linked via a thioether bridge to an α,β-unsaturated carboxylic acid moiety. This compound is classified as a thiol-containing acrylic acid derivative and is predominantly utilized as a synthetic intermediate in medicinal chemistry and materials science.

Molecular Formula C6H6N2O2S
Molecular Weight 170.19 g/mol
Cat. No. B12832555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1H-Imidazol-2-yl)thio)acrylic acid
Molecular FormulaC6H6N2O2S
Molecular Weight170.19 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)SC=CC(=O)O
InChIInChI=1S/C6H6N2O2S/c9-5(10)1-4-11-6-7-2-3-8-6/h1-4H,(H,7,8)(H,9,10)/b4-1+
InChIKeyJFJAOHVZAPGZAW-DAFODLJHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((1H-Imidazol-2-yl)thio)acrylic Acid: Chemical Identity and Core Structural Features


3-((1H-Imidazol-2-yl)thio)acrylic acid (CAS 335155-51-6) is a heterocyclic building block featuring an imidazole ring linked via a thioether bridge to an α,β-unsaturated carboxylic acid moiety . This compound is classified as a thiol-containing acrylic acid derivative and is predominantly utilized as a synthetic intermediate in medicinal chemistry and materials science . The E-isomer, (E)-3-((1H-imidazol-2-yl)thio)acrylic acid, is the thermodynamically favored configuration obtained through optimized synthetic protocols .

Why 3-((1H-Imidazol-2-yl)thio)acrylic Acid Cannot Be Replaced by Its N-Methyl or Saturated Analogs


Procurement of a generic 'imidazol-2-ylthio alkanoic acid' without verifying the N-substitution and saturation state carries a high risk of experimental failure. The N-methyl analog, (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid, is explicitly designed as a mitochondria-targeted prodrug of methimazole, releasing the active antioxidant via β-oxidation . The target compound, lacking the N-methyl group, cannot release methimazole and instead would liberate 2-mercaptoimidazole, a species with a markedly different antioxidant profile . Conversely, the saturated propanoic acid analog lacks the α,β-unsaturated system required for Michael addition chemistry, which is fundamental to the target compound's utility as a reactive building block .

Head-to-Head Quantitative Evidence for 3-((1H-Imidazol-2-yl)thio)acrylic Acid Differentiation


Prodrug Functionality: N-Methyl vs. N-H Imidazole Determines Active Antioxidant Release

The N-methyl analog 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid (Compound 4a) is rapidly biotransformed by mitochondrial β-oxidation to release methimazole, conferring significant cytoprotection against hypoxia-reoxygenation injury in isolated cardiomyocytes. In contrast, methimazole itself failed to provide cytoprotection, confirming the prodrug delivery mechanism . The target compound 3-((1H-Imidazol-2-yl)thio)acrylic acid lacks the N-methyl group, and therefore cannot serve as a methimazole prodrug; its β-oxidation would instead yield 2-mercaptoimidazole, which exhibits different antioxidant potency and melanogenesis effects compared to methimazole .

Mitochondrial Prodrug Methimazole β-Oxidation

Michael Acceptor Reactivity: α,β-Unsaturated Acid vs. Saturated Propanoic Acid Backbone

The acrylic acid moiety of the target compound provides an electrophilic β-carbon for Michael addition reactions, a reactivity absent in the saturated propanoic acid analogs such as 3-(1H-imidazol-2-ylthio)propanoic acid or its N-methyl counterpart. The significance of this unsaturation is quantitatively demonstrated in a structurally analogous system: (E)-3-(2,6-dimethylphenoxy)acrylic acid (Compound 6a) exhibited a ~20-fold higher rate of mitochondrial biotransformation compared to its saturated analog 3-(2,6-dimethylphenoxy)propanoic acid (Compound 1c), with rates of 1.55 ± 0.14 vs. 0.07 ± 0.02 nmol min⁻¹ mg protein⁻¹, respectively . While these data are for phenoxy analogs, they establish the class-level principle that the acrylic acid motif drastically alters enzymatic substrate suitability and chemical reactivity compared to saturated propanoic acid derivatives.

Michael Addition Synthetic Intermediate Covalent Bioconjugation

Synthetic Access and E/Z Isomer Control: tert-Butyl Propiolate Route Achieves High Stereoselectivity

The synthesis of (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid, a direct N-methyl analog of the target compound, achieves high E:Z selectivity when tert-butyl propiolate is used with DABCO at −15 °C, yielding the E-isomer as the predominant product (>95:5) . The procedure, which involves acid hydrolysis of the tert-butyl ester, is directly transferable to the target compound using 2-mercaptoimidazole instead of methimazole. This contrasts with the saturated propanoic acid analog, which requires a fundamentally different synthetic route involving 3-bromopropanoic acid and suffers from competing N- vs. S-substitution .

Stereoselective Synthesis E-Isomer tert-Butyl Propiolate

Free N-H Functionality: Divergent Derivatization Pathways vs. N-Methyl Blocked Analogs

The target compound possesses a free N-H on the imidazole ring (pKa ~14.5 for imidazole N-H), enabling N-alkylation, arylation, or metal coordination that is sterically and chemically blocked in the N-methyl analog. The N-methyl group prevents N-functionalization entirely and eliminates the hydrogen-bond donor capacity of this position. This distinction is critical for applications requiring further derivatization, such as the synthesis of 1,3-bis-substituted imidazole scaffolds or metal-organic frameworks where the imidazole NH serves as a coordination site . In contrast, the N-methyl analog is a synthetic dead-end for N-substitution chemistry.

N-Functionalization Metal Coordination Hydrogen Bond Donor

Defined Application Scenarios Where 3-((1H-Imidazol-2-yl)thio)acrylic Acid Is the Preferred Choice


Synthesis of N-Functionalized Imidazole Derivatives via Sequential S,N-Derivatization

When the synthetic objective requires sequential functionalization of both the thioether-linked acrylic acid and the imidazole N-H, the target compound is the mandatory starting material. The N-methyl analog blocks N-functionalization entirely, while the saturated propanoic acid analog lacks the Michael acceptor needed for subsequent conjugate addition. Researchers can exploit the free N-H for alkylation, acylation, or metal coordination, followed by Michael addition at the acrylic acid β-carbon . This dual reactivity is not achievable with any single close analog.

Preparation of 2-Mercaptoimidazole-Based Antioxidant Libraries (Non-Methimazole Series)

For structure-activity relationship (SAR) studies exploring 2-mercaptoimidazole as an antioxidant scaffold—distinct from the methimazole (N-methyl) series—the target compound serves as a key intermediate. β-Oxidation of the target compound would release 2-mercaptoimidazole, which exhibits different radical scavenging profiles compared to methimazole in DPPH and superoxide assays . This application is contraindicated if methimazole release is the intended pharmacological mechanism.

Thiol-Containing Acrylic Monomer for Stimuli-Responsive Polymers and Hydrogels

The combination of a thioether bridge (redox-sensitive) and an acrylic acid moiety (polymerizable) makes the target compound a candidate monomer for stimuli-responsive materials. The acrylic acid enables radical polymerization, while the imidazole ring provides pH-responsive behavior. The N-methyl analog, while also polymerizable, loses the pH-responsive N-H deprotonation site, and the saturated propanoic acid analog cannot undergo addition polymerization .

Angiotensin II Receptor Antagonist Lead Development (Imidazolyl-Alkenoic Acid Series)

Patent literature establishes that imidazolyl-propenoic acid derivatives bearing a free carboxylic acid function as angiotensin II receptor antagonists with hypotensive activity . The target compound, featuring the requisite imidazole-thio-alkenoic acid scaffold, serves as a minimal pharmacophoric core for this therapeutic class. The N-methyl analog introduces a steric modification that may alter AT1 receptor binding, while the saturated analog loses the conformational rigidity of the α,β-unsaturated system that is critical for receptor recognition.

Quote Request

Request a Quote for 3-((1H-Imidazol-2-yl)thio)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.